molecular formula C11H7N3O4 B8669324 3-Acetyl-5-(1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 78620-22-1

3-Acetyl-5-(1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B8669324
Key on ui cas rn: 78620-22-1
M. Wt: 245.19 g/mol
InChI Key: JGOQCWNWVJDTCC-UHFFFAOYSA-N
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Patent
US04269846

Procedure details

5.0 g of 2-(2-oxo-3H-1,3,4-oxadiazole-5-yl)benzoxazole in 50 ml of acetic acid containing 5 ml of acetic anhydride was heated for 1 hour at 100°. The mixture was poured into water and the crystalline product filtered. Recrystallization from acetonitrile gave mp. of 231°-232°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][N:5]=[C:4]([C:7]2[O:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[N:11]=2)[O:3]1.[C:16](OC(=O)C)(=[O:18])[CH3:17].O>C(O)(=O)C>[O:1]=[C:2]1[N:6]([C:16](=[O:18])[CH3:17])[N:5]=[C:4]([C:7]2[O:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[N:11]=2)[O:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1OC(=NN1)C=1OC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the crystalline product filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile
CUSTOM
Type
CUSTOM
Details
gave mp. of 231°-232°

Outcomes

Product
Name
Type
Smiles
O=C1OC(=NN1C(C)=O)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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